
3-(2-i-Propylphenyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is a member of the organozinc halides, which are known for their reactivity and utility in various chemical transformations. The presence of the iso-propyl group on the phenyl ring enhances its reactivity and selectivity in certain reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 3-(2-ISO-PROPYLPHENYL)PHENYLLITHIUM with zinc bromide in anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
3−(2−ISO−PROPYLPHENYL)PHENYLLITHIUM+ZnBr2→3−(2−ISO−PROPYLPHENYL)PHENYLZINCBROMIDE+LiBr
Industrial Production Methods
In an industrial setting, the production of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves scaling up the laboratory synthesis. This includes the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product. The compound is typically stored in THF to maintain its stability and reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals, such as palladium or nickel, in cross-coupling reactions.
Substitution: Participates in substitution reactions with halides or other leaving groups.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles used in nucleophilic addition reactions.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
Alcohols: Formed from the addition of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE to carbonyl compounds.
Biaryls: Produced in cross-coupling reactions with aryl halides.
Applications De Recherche Scientifique
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of complex organic molecules through nucleophilic addition and cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of functional materials, such as polymers and ligands for catalysis.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. The presence of the iso-propyl group can influence the reactivity and selectivity of the compound by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: Lacks the iso-propyl group, resulting in different reactivity and selectivity.
3-(2-Methylphenyl)Phenylzinc Bromide: Contains a methyl group instead of an iso-propyl group, leading to variations in steric and electronic properties.
3-(2-Tert-Butylphenyl)Phenylzinc Bromide: Features a tert-butyl group, which provides greater steric hindrance compared to the iso-propyl group.
Uniqueness
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE is unique due to the presence of the iso-propyl group, which enhances its reactivity and selectivity in certain reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Propriétés
Formule moléculaire |
C15H15BrZn |
|---|---|
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-phenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15.BrH.Zn/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UUWMHKROOAZTCH-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC=CC=C1C2=CC=C[C-]=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


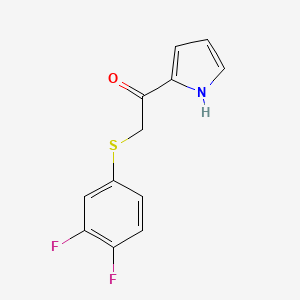
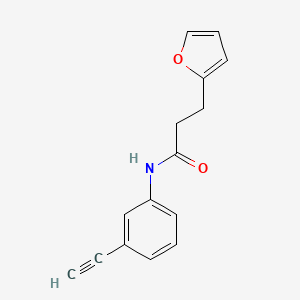
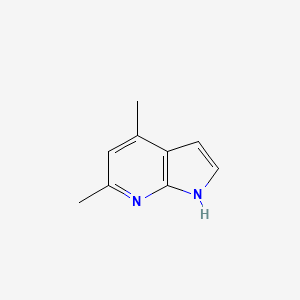
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)

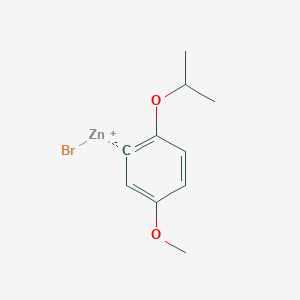

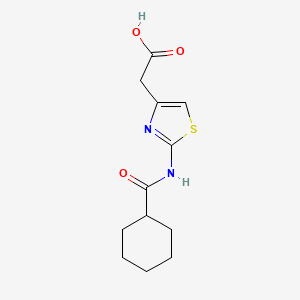


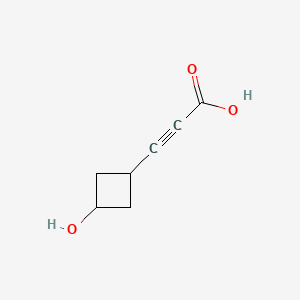
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
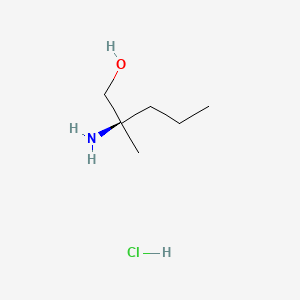
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
